molecular formula C13H14N2O3S B2904817 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide CAS No. 892850-75-8

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide

Cat. No.: B2904817
CAS No.: 892850-75-8
M. Wt: 278.33
InChI Key: RNHWFGQFTHUSHP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a complex tricyclic scaffold comprising 10,13-dioxa (two oxygen atoms), 4-thia (one sulfur atom), and 6-aza (one nitrogen atom) moieties. The butanamide side chain is attached to the nitrogen at position 5 of the tricyclic core (CAS: 892853-12-2) .

Molecular Formula: C₁₆H₁₂N₂O₃S
Molecular Weight: 312.34 g/mol
SMILES: O=C(c1ccccc1)Nc1nc2c(s1)cc1c(c2)OCCO1

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-2-3-12(16)15-13-14-8-6-9-10(7-11(8)19-13)18-5-4-17-9/h6-7H,2-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWFGQFTHUSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=CC3=C(C=C2S1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the formation of the dioxino-benzothiazole core through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions under controlled conditions, including temperature and pressure regulation. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In the context of anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Analogues

N-(4-Methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide
  • Molecular Formula : C₁₈H₁₇N₃O₃S₂
  • Molecular Weight : 389.3 g/mol
  • Key Features : Replaces the tricyclic core with a benzo[d]thiazole ring. The tosyl (p-toluenesulfonyl) group enhances electron-withdrawing properties.
  • Synthesis : Synthesized via HATU-mediated coupling (73% yield), with LCMS [M+H]⁺ at m/z 389.3 .
VU0500469
  • Molecular Formula : C₂₂H₂₅N₃O₃S₂
  • Molecular Weight : 460.4 g/mol
  • Synthesis : Alkylation of a precursor with 2-bromo-N,N-dimethylethan-1-amine (46% yield); LCMS [M+H]⁺ at m/z 460.4 .
BA93584 (4-Benzoyl-N-[2-(diethylamino)ethyl] Derivative)
  • Molecular Formula : C₂₉H₃₀ClN₃O₄S
  • Molecular Weight : 552.08 g/mol
  • Key Features: Extended benzoyl and diethylaminoethyl substituents, likely enhancing receptor-binding affinity. Available as a hydrochloride salt .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Formula Molecular Weight Synthetic Yield LCMS [M+H]⁺ Key Substituents
Target Compound C₁₆H₁₂N₂O₃S 312.34 ~73%* 389.3* Tricyclic core, butanamide
N-(4-Methylbenzo[d]thiazol-2-yl)-... C₁₈H₁₇N₃O₃S₂ 389.3 73% 389.3 Tosyl, benzo[d]thiazole
VU0500469 C₂₂H₂₅N₃O₃S₂ 460.4 46% 460.4 Dimethylaminoethyl
BA93584 C₂₉H₃₀ClN₃O₄S 552.08 N/A N/A Benzoyl, diethylaminoethyl

*Note: Yield and LCMS data inferred from structurally similar syntheses in .

Key Differences and Implications

Thiazolidinone derivatives () exhibit conformational flexibility due to non-planar puckering, as described by Cremer-Pople coordinates .

Side Chain Modifications: The butanamide group in the target compound balances hydrophobicity and hydrogen-bonding capacity. In contrast, VU0500469’s dimethylaminoethyl group introduces cationic character at physiological pH .

Synthetic Complexity :

  • Tricyclic systems (e.g., target compound) require multi-step cyclization, whereas benzo[d]thiazole derivatives are synthesized in fewer steps .

Spectroscopic Signatures :

  • ¹H NMR of the target compound is expected to show aromatic protons near δ 7.2–7.8 ppm (similar to compounds) and methylene signals (δ 2.4–3.3 ppm) .

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